Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester
CAS No.: 192225-64-2
Cat. No.: VC2366917
Molecular Formula: C12H17NO6
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192225-64-2 |
|---|---|
| Molecular Formula | C12H17NO6 |
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl hexanedioate |
| Standard InChI | InChI=1S/C12H17NO6/c1-2-18-11(16)5-3-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3 |
| Standard InChI Key | PRJOKCBRKKFOAD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O |
| Canonical SMILES | CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Identity and Structural Properties
Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester is an organic compound identified by the Chemical Abstracts Service (CAS) registry number 192225-64-2 . This compound is a derivative of hexanoic acid that incorporates a pyrrolidinyl moiety, specifically featuring a 2,5-dioxo-1-pyrrolidinyl group. The structural composition of this compound includes both an ester group and a succinimidyl functionality, which contributes to its chemical reactivity and potential applications in organic synthesis.
Basic Identification Parameters
The compound's identity can be characterized through several standard parameters, as presented in Table 1 below:
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 192225-64-2 | |
| Molecular Formula | C12H17NO6 | |
| Molecular Weight | 211.301 g/mol or 271.27 g/mol* | |
| VCID (Vendor Catalog ID) | VC2366917 |
*Note: There is a discrepancy in the reported molecular weight between different sources, with source reporting 211.301 g/mol and source reporting 271.27 g/mol. This inconsistency could be due to differences in calculation methods or possible errors in reporting.
Structural Features
The compound contains several key functional groups that define its chemical behavior:
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An ethyl ester group
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A pyrrolidinyl moiety (specifically 2,5-dioxo-1-pyrrolidinyl)
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A hexanoic acid backbone
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An oxy linkage connecting the pyrrolidinyl group
These structural elements collectively contribute to the compound's reactivity profile, particularly its potential to participate in various organic reactions involving the ester group and the pyrrolidinyl moiety.
Physical and Chemical Properties
Documented Properties
Based on the available search results, the following properties have been documented:
Synthesis and Manufacturing
| Supplier Code | Package Size | Purity | Price (¥) | Availability |
|---|---|---|---|---|
| JSH69179-5g | 5g | >95% | ¥15,028.00 | Backorder |
This indicates that while the compound is commercially produced, it may be a specialty chemical with limited production volumes, consistent with its research-oriented applications.
| Hazard Indication | Description | Source |
|---|---|---|
| Warning Level | "warning" | |
| Potential Hazards | H303: May be harmful if swallowed H313: May be harmful in contact with skin H333: May be harmful if inhaled |
| Storage Parameter | Recommendation | Duration | Source |
|---|---|---|---|
| Short-term storage | -4°C | 6-12 weeks | |
| Long-term storage | -20°C | 1-2 years | |
| Transportation | 0°C | During transport |
These storage recommendations suggest that the compound may undergo degradation at room temperature, possibly due to hydrolysis of the ester groups or other decomposition pathways. The requirement for cold storage indicates temperature sensitivity that should be considered in research planning.
Comparison with Related Compounds
While direct comparative data is limited in the search results, examining structurally related compounds can provide insights into the potential properties and applications of Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester.
Structural Analogues
N-Succinimidyl 6-maleimidohexanoate (CAS: 55750-63-5), described in search result , shares some structural similarities, particularly in containing both a succinimidyl group and a hexanoate backbone. This related compound:
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Contains both a maleimide group and an NHS ester
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Can label primary amines of proteins and other amine-containing molecules
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Reacts with thiol groups to form covalent bonds
These properties may provide insights into potential applications of our target compound, particularly in biochemical research and conjugation chemistry.
Other Hexanoic Acid Derivatives
Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester (CAS: 7425-14-1), described in search result , represents another hexanoic acid derivative with different substitution patterns. While structurally distinct from our target compound, it provides context regarding:
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Hydrolysis pathways of hexanoic acid esters
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Potential metabolic considerations
Current Research Status and Limitations
The research landscape for Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester appears to be relatively limited based on the available search results.
Research Gaps
Several notable gaps exist in the current understanding of this compound:
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Limited data on physicochemical properties (melting point, boiling point, solubility)
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Absence of comprehensive toxicological studies
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Lack of detailed reaction mechanisms and synthetic protocols
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Minimal information on biological activity or pharmacological properties
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No published research findings specific to this compound's applications
Future Research Directions
Based on the compound's structure and the applications of related compounds, potential areas for future research might include:
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Optimization of synthetic routes to improve yield and purity
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Exploration of bioconjugation applications in protein modification
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Investigation of potential uses in drug delivery systems
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Assessment of stability under various conditions
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Development of analytical methods for detection and quantification
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